Ascosteroside

Description

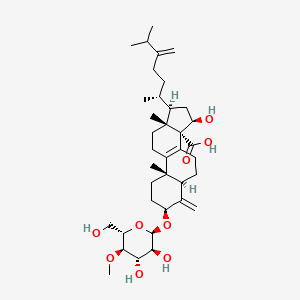

Structure

3D Structure

Properties

Molecular Formula |

C37H58O9 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14S,15R,17R)-3-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C37H58O9/c1-19(2)20(3)9-10-21(4)26-17-29(39)37(34(42)43)25-12-11-23-22(5)27(14-15-35(23,6)24(25)13-16-36(26,37)7)45-33-31(41)30(40)32(44-8)28(18-38)46-33/h19,21,23,26-33,38-41H,3,5,9-18H2,1-2,4,6-8H3,(H,42,43)/t21-,23+,26-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-/m1/s1 |

InChI Key |

VWTJLWBUAZAHKW-VFKIOILVSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1C[C@H]([C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4=C)O[C@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)OC)O)O)C)C)C(=O)O)O |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CC(C2(C1(CCC3=C2CCC4C3(CCC(C4=C)OC5C(C(C(C(O5)CO)OC)O)O)C)C)C(=O)O)O |

Synonyms |

ascosteroside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Producing Organisms

The ascomycetous fungus Ascotricha amphitricha has been identified as the primary natural producer of Ascosteroside researchgate.netresearchgate.netnih.govnih.govglycoscience.ru. This fungus was originally isolated from a soil sample collected in Kenya researchgate.netresearchgate.net. The compound was first isolated from the culture broth of A. amphitricha researchgate.netnih.gov. Research has confirmed A. amphitricha to be a significant source, yielding this compound A, which is a key antifungal metabolite researchgate.netpatsnap.comnih.govglycoscience.ru.

While Ascotricha amphitricha is the principal source, other studies have explored related microorganisms. For instance, Mycoleptodiscus atromaculans has also been identified as a producer of this compound, exhibiting antifungal activity and acting as a β-(1,3)-glucan synthase inhibitor amazonaws.com. Additionally, research has identified other Ascotricha species, such as Ascotricha sp. ZJ-M-5 and Ascotricha chartarum berk SANK 14,186, which produce different secondary metabolites, but these are not this compound tandfonline.com. This compound C, a mitochondrial respiration inhibitor, has been isolated from Aspergillus sp., indicating that related compounds can originate from different fungal genera glycoscience.ru.

Fermentation Strategies for this compound Production

Optimizing fermentation conditions is crucial for maximizing this compound yield. This involves careful selection of culture media components, temperature, and aeration.

Studies have investigated various culture parameters to enhance this compound production by Ascotricha amphitricha.

Carbon Sources: Glucose, sorbose, and inositol (B14025) have been identified as the most effective carbon sources for this compound production nih.govjst.go.jp. Sucrose has also shown promise for biomass and metabolite production in Ascotricha species nih.gov.

Temperature: The optimal temperature for this compound production was found to be 16°C, with significantly lower production observed at 32°C nih.govjst.go.jp.

Dissolved Oxygen: Dissolved oxygen levels are critical for this compound biosynthesis in fermenter cultures, with a threshold level above 26% being necessary for production to occur nih.govjst.go.jp.

| Carbon Source | Effect on this compound Production |

| Glucose | High production (at 16°C) |

| Sorbose | High production |

| Inositol | High production |

| Sucrose | Promotes biomass and metabolite production (in Ascotricha sp.) |

| Temperature (°C) | Effect on this compound Production |

| 16 | Highest production |

| 32 | Lowest production |

| Dissolved Oxygen | Effect on this compound Production |

| > 26% | Threshold for production in fermenters |

Scaling up the fermentation process from laboratory flasks to industrial fermentors presents several challenges. Maintaining optimal dissolved oxygen levels is paramount, requiring careful control of aeration and agitation researchgate.netnih.govjst.go.jp. While high agitation rates (e.g., 500 rpm) can be necessary to ensure adequate oxygen transfer, they also pose a risk of cell lysis, necessitating a balance to prevent loss of biomass and product researchgate.net. General scale-up principles for fermentation involve managing gradients of temperature, pH, and substrate, as well as mitigating shear forces that can damage cells ird.frmdpi.comevologic.at. Industrial-scale fermentors are typically constructed from stainless steel to withstand sterilization cycles and prevent corrosion cutm.ac.in.

Extraction and Purification Techniques

Following fermentation, this compound is isolated from the culture broth using a series of extraction and purification steps.

Extraction: The initial step typically involves extracting the compound from the fermentation broth. Solvents such as methyethylketone (MEK) or acetone, often in combination with water, are commonly employed for this purpose amazonaws.comgoogle.com.

Purification: Chromatography is a fundamental technique used for the purification of this compound nih.goviitkgp.ac.inbiopharminternational.combiotage.comkhanacademy.org. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), are utilized to separate and purify biologically active molecules nih.gov. While specific chromatographic methods for this compound are detailed in its structure elucidation, general techniques like column chromatography, ion-exchange chromatography, and affinity chromatography are standard in purifying complex metabolites from fungal broths nih.goviitkgp.ac.inbiopharminternational.com.

Bioassay-Guided Isolation Approaches

Bioassay-guided isolation is a crucial strategy for identifying and isolating bioactive compounds from complex natural mixtures. This approach involves performing biological assays on crude extracts and subsequent fractions to pinpoint which fractions contain the desired activity. The process is iterative: as the extract is progressively purified, each fraction is tested for its biological effect, guiding the isolation towards the active component nih.govfrontiersin.orgamazon.commdpi.com.

For this compound, a relevant bioassay might target its antifungal activity. For instance, studies on similar compounds have used yeast strains like Candida albicans or Saccharomyces cerevisiae to monitor antifungal potency during fractionation nih.govresearchgate.netresearchgate.net. The selection of microbial strains for bioactivity testing is critical, often including a range of bacteria and fungi to assess the spectrum of activity nih.gov. The process involves preparing microbial cultures and then exposing them to different fractions of the extract. Fractions that show significant inhibition of microbial growth or specific biological targets are then subjected to further purification steps researchgate.netslu.se. This method ensures that the isolation efforts are focused on compounds that possess the targeted biological properties, thereby increasing the efficiency of discovering novel bioactive agents nih.govfrontiersin.orgamazon.commdpi.com.

Chromatographic Separation Methods

Chromatography is the cornerstone of natural product isolation, enabling the separation of this compound from other co-occurring compounds based on their differing physical and chemical properties nih.govfrontiersin.orgcreative-proteomics.comdu.edu.egijpsjournal.com. A variety of chromatographic techniques are employed, often in sequence, to achieve high purity.

Solid Phase Extraction (SPE): SPE is frequently used as an initial clean-up and pre-fractionation step. It involves passing the crude extract through a solid adsorbent material that retains the target compounds or impurities, which are then eluted with a specific solvent. This method helps to reduce the complexity of the sample before more advanced chromatographic techniques are applied slu.se.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separations. It utilizes a stationary phase (e.g., silica (B1680970), C18-bonded silica) packed into a column and a mobile phase (a solvent or mixture of solvents) that is pumped through at high pressure nih.govdu.edu.eguspbpep.com. The separation is based on the differential partitioning or adsorption of compounds between the stationary and mobile phases. For this compound, typical HPLC methods might involve reversed-phase chromatography using C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often with modifiers like trifluoroacetic acid (TFA) tandfonline.com. Gradient elution, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation of complex mixtures frontiersin.orguspbpep.com.

Column Chromatography: This broader category encompasses techniques like silica gel column chromatography, which is widely used for initial fractionation. It relies on the differential adsorption of compounds to the stationary phase (silica gel) as the mobile phase moves through the column frontiersin.orgfrontiersin.org. Various solvent systems, ranging from non-polar (e.g., hexane) to polar (e.g., ethyl acetate, methanol), are used to elute compounds based on their polarity frontiersin.org.

Other chromatographic methods, such as thin-layer chromatography (TLC), are often used for monitoring the progress of column chromatography and assessing the purity of fractions nih.govijpsjournal.com.

Specialized Sample Work-Up Procedures

Before chromatographic separation, specialized sample work-up procedures are essential for preparing the natural source material and extracting the target compounds efficiently. For fungal isolates, this typically involves cultivating the fungus under optimized conditions to maximize metabolite production tandfonline.commdpi.com.

Extraction: Following cultivation, the fungal biomass or culture broth is processed. Extraction methods commonly involve organic solvents, such as ethyl acetate, methanol, or dichloromethane, to solubilize the metabolites nih.govfrontiersin.orgtandfonline.comnih.govscielo.brnih.gov. The choice of solvent depends on the polarity of this compound and other target compounds. Extraction can be performed using maceration, sonication, or more advanced techniques like pressurized liquid extraction or microwave-assisted extraction, which can improve efficiency and reduce solvent usage frontiersin.orgd-nb.info.

Concentration and Fractionation: After extraction, the solvent is evaporated to obtain a crude extract. This crude extract is then often subjected to preliminary fractionation, which might involve liquid-liquid partitioning between immiscible solvents or initial column chromatography steps to remove gross impurities and concentrate the active principles frontiersin.orgslu.sefrontiersin.org. For instance, a n-butanol extract might be subjected to silica gel column chromatography using solvent systems like chloroform/methanol mixtures tandfonline.com.

The specific work-up procedures are tailored to the source organism and the physicochemical properties of this compound, aiming to preserve its integrity while facilitating its isolation slu.sefrontiersin.org.

Structural Elucidation and Advanced Spectroscopic Characterization

General Principles of Structural Elucidation for Complex Natural Products

The structural determination of complex natural products, such as Ascosteroside, is a multi-step process that begins with obtaining the compound in a pure form. This is usually achieved through various chromatographic methods, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) d-nb.infofrontiersin.org. Once isolated, a combination of spectroscopic techniques is employed to define the molecule's identity. Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms, identifying functional groups, and establishing the three-dimensional structure frontiersin.orgslideshare.netnih.govacs.orguba.arslideshare.net. The interpretation of spectral data is often an iterative process, where information from one technique guides the application and interpretation of others, leading to a comprehensive structural assignment nih.govcore.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful and versatile tool for elucidating the structures of organic molecules, including this compound. It provides detailed information about the chemical environment of atomic nuclei, their connectivity, and their spatial relationships.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, form the foundation of structural analysis.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique reveals the number of different types of protons in a molecule, their chemical environments (indicated by chemical shifts, δ), and how they are coupled to neighboring protons (indicated by splitting patterns and coupling constants, J) slideshare.net. For this compound, ¹H NMR spectra provide signals for the various protons in the steroid aglycone and the sugar moiety, offering initial clues about the presence of methyl groups, methylene (B1212753) groups, methine protons, and olefinic protons researchgate.netresearchgate.net.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic, and aromatic carbons) based on their chemical shifts libretexts.org. The ¹³C NMR spectrum of this compound would display signals corresponding to the carbons of the lanostane-type triterpenoid (B12794562) aglycone and the glucose unit researchgate.netresearchgate.netnih.gov. For instance, a typical this compound structure might exhibit signals for multiple methyl groups, methylene and methine carbons in the steroid rings, olefinic carbons, and a carbonyl carbon in the aglycone, along with signals for the carbons of the sugar moiety, including the anomeric carbon researchgate.netresearchgate.net.

To overcome the complexity of ¹D spectra and establish detailed connectivity, various two-dimensional (2D) NMR experiments are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through two or three chemical bonds (through-bond correlations) researchgate.netprinceton.eduwikipedia.orgepfl.chlongdom.org. For this compound, COSY spectra help to trace the proton network within the steroid skeleton and the sugar ring, confirming neighboring proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations) researchgate.netwikipedia.orgepfl.chsdsu.edu. This is essential for assigning specific proton signals to their corresponding carbon atoms, thereby building the carbon-hydrogen framework of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are in close spatial proximity (through-space correlations), typically within a distance of 5-7 Å core.ac.ukresearchgate.netprinceton.eduwikipedia.orgipb.pt. This is a critical technique for determining the relative stereochemistry of the molecule, including the configuration of stereocenters and the orientation of substituents. In this compound, NOESY data helps to establish the relative configuration of the steroid rings and the stereochemistry of the glycosidic linkage researchgate.net.

Determining the precise three-dimensional arrangement of atoms (stereochemistry) is a vital aspect of structural elucidation. Beyond NOESY, other NMR parameters and techniques contribute significantly to this aspect for this compound.

Coupling Constants (J-values): The magnitude of ¹H-¹H coupling constants (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by Karplus's equation core.ac.ukipb.pthuji.ac.il. Analyzing these coupling constants can provide information about the conformational preferences and relative stereochemistry of protons within the steroid rings. For instance, the α-configuration of the glycosidic linkage in this compound has been confirmed by a small ³J H-1′,H-2′ coupling constant (e.g., 3.9 Hz) researchgate.netresearchgate.net.

Nuclear Overhauser Effect (NOE): As mentioned, NOESY experiments directly reveal through-space proximities. NOE difference spectroscopy, where specific protons are irradiated and the effect on other proton signals is observed, can also be used to confirm stereochemical assignments researchgate.netcore.ac.ukipb.pt.

Mass Spectrometry (MS) in this compound Structure Determination

Mass spectrometry complements NMR by providing information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places nih.govmeasurlabs.combioanalysis-zone.comfilab.fr. This precision allows for the determination of the exact mass of the molecular ion, which can then be used to calculate the molecular formula of the compound. For this compound, HRMS is used to confirm its elemental composition. For example, this compound B has a molecular formula of C₃₆H₅₆O₉, with an exact mass of 632.39243336 Da nih.gov. This precise mass measurement is crucial for distinguishing this compound from other compounds with similar nominal masses and for validating the structure proposed by NMR analysis uba.armeasurlabs.combioanalysis-zone.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for glycosylated compounds and complex lipids or steroids such as triterpenoids. By fragmenting a precursor ion and analyzing the resulting daughter ions, detailed information about the molecule's structure, including the nature of glycosidic linkages and the arrangement of functional groups, can be obtained nih.govncsu.edunih.gov.

For this compound, MS/MS analysis would typically involve the ionization of the molecule (e.g., via electrospray ionization, ESI) to form a parent ion, followed by collision-induced dissociation (CID) or other fragmentation methods. Characteristic fragmentation pathways for glycosides include the cleavage of the glycosidic bond, leading to the release of the sugar moiety and the aglycone researchgate.netmdpi.com. Further fragmentation of the triterpenoid aglycone would yield ions characteristic of the lanostane (B1242432) skeleton, revealing the positions of methyl groups, hydroxyls, and other functional groups, such as the carboxyl group at C-14 and exocyclic methylenes at C-4 and C-24 researchgate.net.

While the provided literature confirms this compound as a triterpenoid glycoside, specific detailed MS/MS fragmentation data for this compound itself is not explicitly provided in the accessed snippets. However, based on its known structural class, one would expect to observe fragments corresponding to the loss of the sugar unit(s) and characteristic fragment ions arising from the breakdown of the lanostane triterpenoid core.

Table: Expected MS/MS Fragmentation Data for this compound

| Fragment Type | Expected m/z Range/Description | Relevance to this compound Structure |

| Precursor Ion | [M+H]⁺ or [M+Na]⁺ (calculated for C₃₇H₅₈O₉: ~647.4 Da) | Confirms molecular weight and elemental composition. |

| Glycosidic Cleavage | Loss of sugar moiety (e.g., hexose, pentose, ~162-176 Da) | Indicates the presence and type of glycosidically linked sugar(s). |

| Aglycone Fragments | Ions resulting from fragmentation of the lanostane skeleton | Elucidates the structure of the triterpenoid aglycone, including functional group positions. |

| Loss of Water/Methanol (B129727) | Characteristic neutral losses (e.g., 18 Da, 32 Da) | Indicates presence of hydroxyl or methoxy (B1213986) groups. |

Computational Chemistry in Structure Prediction and Confirmation

Computational chemistry plays a vital role in modern natural product research by complementing experimental data and aiding in structure prediction and confirmation mit.edusandboxaq.comscm.com. Techniques such as Density Functional Theory (DFT) can be used to predict molecular properties, including spectroscopic data (NMR chemical shifts, IR frequencies, UV-Vis spectra, ECD spectra), and to explore potential conformational landscapes of complex molecules like this compound.

By calculating theoretical spectra and comparing them with experimental results, computational methods can help validate proposed structures, assign stereochemistry, and understand the origins of observed spectral features. For this compound, computational studies could be employed to:

Predict NMR chemical shifts and coupling constants to aid in the assignment of ¹H and ¹³C NMR spectra.

Calculate IR and UV-Vis spectra to match experimental observations.

Generate theoretical ECD spectra to compare with experimental data for absolute configuration determination.

Perform conformational analyses to identify the most stable three-dimensional arrangements of the triterpenoid and sugar moieties.

While the general utility of computational chemistry for structure prediction is well-established, specific computational studies focused on this compound are not detailed in the provided search results. However, the known structural features (lanostane triterpenoid, glycosidic linkage) provide a basis for such theoretical investigations.

Table: Role of Computational Chemistry in this compound Structure Elucidation

| Computational Method | Primary Application in this compound Analysis | Expected Outcome |

| DFT Calculations | Predicting molecular geometry, electronic structure, and energies. | Foundation for predicting spectroscopic properties and conformational stability. |

| NMR Prediction | Calculating ¹H and ¹³C NMR chemical shifts and coupling constants. | Aids in the assignment of experimental NMR spectra, confirming connectivity and stereochemistry. |

| IR/UV-Vis Spectrum Prediction | Simulating vibrational and electronic transitions. | Provides theoretical spectra for comparison with experimental IR and UV-Vis data, validating functional groups. |

| ECD/VCD Spectrum Prediction | Simulating chiroptical properties based on calculated structures. | Crucial for assigning absolute configuration by comparing predicted spectra with experimental chiroptical data. |

| Conformational Analysis | Exploring low-energy conformers of the molecule. | Understanding the molecule's flexibility and how different conformations influence spectroscopic properties. |

Compound List

this compound

Lanostane-type triterpenoid

Hexose (implied sugar moiety)

Pentose (implied sugar moiety)

Biosynthetic Pathways and Genetic Insights

Proposed Biosynthetic Route to the Lanostane (B1242432) Triterpenoid (B12794562) Core

The biosynthesis of the aglycone core of ascosteroside is proposed to follow the conserved mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis in fungi. nih.gov This multi-step process begins with simple precursors and culminates in the formation of the characteristic tetracyclic lanostane skeleton.

The initial phase involves the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), from acetyl-CoA via the MVA pathway. nih.gov These universal isoprenoid precursors are then sequentially condensed to form farnesyl diphosphate (FPP), a C15 intermediate. Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 linear hydrocarbon, squalene. nih.govnih.gov

The crucial cyclization step begins with the oxidation of squalene to 2,3-oxidosqualene (B107256) by squalene monooxygenase. nih.gov This epoxide intermediate is the substrate for a class II terpene cyclase, lanosterol (B1674476) synthase. This enzyme catalyzes a complex protonation-initiated cascade of cyclization and rearrangement reactions to form lanosterol, the parent compound of all lanostane-type triterpenoids. nih.gov

Following the formation of the lanosterol scaffold, a series of post-cyclization modifications, or tailoring reactions, are required to produce the specific structure of the this compound aglycone. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and oxidoreductases, which introduce hydroxyl groups and other functionalities at specific positions on the triterpenoid core. nih.gov These modifications are critical for the final structure and biological activity of the molecule.

Table 1: Key Enzymes in the Proposed Biosynthesis of the Lanostane Core

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | ERG10 | Catalyzes the condensation of two acetyl-CoA molecules. |

| HMG-CoA synthase | ERG13 | Synthesizes HMG-CoA from acetoacetyl-CoA and acetyl-CoA. |

| HMG-CoA reductase | HMG1/HMG2 | Rate-limiting enzyme; reduces HMG-CoA to mevalonate. |

| Mevalonate kinase | ERG12 | Phosphorylates mevalonate. |

| Phosphomevalonate kinase | ERG8 | Phosphorylates mevalonate-5-phosphate. |

| Diphosphomevalonate decarboxylase | ERG19 | Decarboxylates mevalonate-5-diphosphate to form IPP. |

| Isopentenyl diphosphate isomerase | IDI1 | Isomerizes IPP to DMAPP. |

| Farnesyl diphosphate synthase | ERG20 | Synthesizes FPP from IPP and DMAPP. |

| Squalene synthase | ERG9 | Dimerizes two FPP molecules to form squalene. |

| Squalene monooxygenase | ERG1 | Epoxidizes squalene to 2,3-oxidosqualene. |

| Lanosterol synthase | ERG7 | Cyclizes 2,3-oxidosqualene to form lanosterol. |

Glycosylation Mechanisms in this compound Formation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the lanostane triterpenoid aglycone. This glycosylation reaction is a common tailoring step in the biosynthesis of fungal natural products and is catalyzed by enzymes known as glycosyltransferases (GTs). researchgate.netcancer.gov

In this proposed mechanism, a specific GT, likely a UDP-glycosyltransferase (UGT), recognizes the fully tailored this compound aglycone as its acceptor substrate. researchgate.net The enzyme then catalyzes the transfer of a sugar molecule from an activated sugar nucleotide donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone. nih.gov This enzymatic reaction forms the glycosidic bond that completes the synthesis of the this compound molecule. The specificity of the GT ensures that the sugar is attached at the correct position and with the correct stereochemistry (an alpha-linkage in the case of this compound). nih.gov Glycosylation can significantly alter the properties of natural products, often enhancing their solubility, stability, and biological activity. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located adjacently on the chromosome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.govrsc.org This co-localization facilitates the coordinated regulation of the entire pathway. Although the BGC for this compound has not yet been experimentally identified and characterized in Ascotricha amphitricha, its structure can be predicted based on the known architecture of fungal terpenoid BGCs. nih.govumn.edu

A putative this compound BGC would be expected to contain the following key genes:

A core enzyme gene: The gene encoding lanosterol synthase (ERG7), the terpene cyclase responsible for forming the fundamental carbon skeleton.

Tailoring enzyme genes: A suite of genes encoding enzymes like cytochrome P450 monooxygenases and dehydrogenases/reductases that modify the lanosterol scaffold.

A glycosyltransferase gene: The gene for the specific GT that attaches the sugar moiety to the aglycone.

Regulatory genes: One or more transcription factor genes that control the expression of the other genes within the cluster.

Transporter genes: A gene encoding a membrane transporter protein, possibly for exporting the final this compound product out of the cell.

The identification of this cluster would likely be achieved through genome mining approaches, using the DNA sequences of known lanosterol synthases and glycosyltransferases as queries to search the genome of A. amphitricha. nih.gov

Table 2: Putative Genes in the this compound Biosynthetic Gene Cluster

| Gene Type | Putative Function | Role in Pathway |

|---|---|---|

| Terpene Cyclase | Lanosterol synthase | Forms the tetracyclic lanostane core. |

| Cytochrome P450 | Monooxygenase | Catalyzes specific hydroxylations and oxidations on the core. |

| Oxidoreductase | Dehydrogenase/Reductase | Modifies oxidation states at various positions. |

| Glycosyltransferase | UGT | Attaches the sugar moiety to the aglycone. |

| Transcription Factor | Pathway-specific regulator | Controls the expression of the biosynthetic genes. |

Enzymatic Studies of Key Biosynthetic Steps

While specific enzymatic studies on the this compound pathway have not been published, the functions of the key enzyme classes involved are well understood from studies of other fungal triterpenoid pathways.

Lanosterol Synthase: This is the pivotal enzyme that constructs the complex tetracyclic core from a linear precursor. It operates by stabilizing high-energy carbocation intermediates during the cyclization cascade, precisely controlling a series of bond formations and methyl/hydride migrations to yield the lanosterol product. nih.gov

Cytochrome P450 Monooxygenases: These heme-containing enzymes are highly versatile catalysts responsible for the majority of oxidative tailoring reactions. In the context of this compound biosynthesis, specific P450s would be responsible for introducing hydroxyl groups at defined positions on the lanostane ring system, a critical step for creating the final aglycone structure and providing an attachment point for glycosylation. nih.gov

Glycosyltransferase (GT): The final key enzyme is the GT. These enzymes typically exhibit high specificity for both the sugar donor (e.g., UDP-glucose) and the aglycone acceptor. The GT from the this compound pathway would need to recognize the unique structural features of the fully modified lanostane core to catalyze the final glycosylation step, completing the biosynthesis. researchgate.netnih.gov

Genetic Engineering Approaches for Pathway Elucidation and Compound Production

Modern genetic engineering techniques, particularly the CRISPR-Cas9 system, offer powerful tools for elucidating the this compound biosynthetic pathway and for enhancing its production. mdpi.comfrontiersin.orgmdpi.com

Pathway Elucidation: The function of candidate genes within the putative this compound BGC can be confirmed through targeted gene knockout. mdpi.com For example, deleting the glycosyltransferase gene should lead to the accumulation of the this compound aglycone, while deleting a specific P450 gene would result in the accumulation of an intermediate lacking a particular hydroxyl group. Furthermore, heterologous expression of the entire BGC in a well-characterized fungal host, such as Aspergillus oryzae, could be used to confirm that the cluster is indeed responsible for this compound production. mdpi.com

Compound Production: Genetic engineering can also be employed to increase the yield of this compound. This can be achieved by overexpressing the pathway-specific regulatory genes or by placing the entire BGC under the control of a strong, constitutive promoter. researchgate.net Additionally, metabolic engineering of the host strain to increase the supply of precursors like acetyl-CoA or FPP could further boost production. mdpi.com The CRISPR-Cas9 system provides an efficient and precise method for making these genomic modifications. rsc.orgmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| HMG-CoA |

| Mevalonate |

| Mevalonate-5-phosphate |

| Mevalonate-5-diphosphate |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Farnesyl diphosphate (FPP) |

| Squalene |

| 2,3-Oxidosqualene |

| Lanosterol |

Biological Activities and Mechanistic Investigations in Vitro and Cellular Focus

Antifungal Activities in Cellular and Biochemical Models

Ascosteroside exhibits notable efficacy against a range of fungal pathogens, operating through specific mechanisms that target essential fungal structures.

This compound has demonstrated broad-spectrum antifungal activity against various yeast and filamentous fungi. It is active against Candida species, including Candida albicans, and Aspergillus species researchgate.net. Furthermore, studies have shown its activity against Saccharomyces cerevisiae researchgate.net. Notably, this compound displays exquisite sensitivity against Candida glabrata, a species often associated with multidrug resistance nih.gov.

The primary mechanism proposed for this compound's antifungal action is the inhibition of β(1,3)-D-glucan synthase (GS) researchgate.netnih.govnih.gov. This enzyme is crucial for the biosynthesis of β(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall, which is essential for maintaining cell integrity and structural support researchgate.netnih.govglycoscience.ru. This compound, along with other acidic terpenoids like enfumafungin (B1262757), arundifungin (B1228994), and ergokonin A, are suggested to act as non-competitive inhibitors of GS researchgate.net. While some in vitro assays with purified enzymes did not show direct inhibition by this compound, its cellular effects, particularly the antagonism of its activity by sorbitol (a suppressor of cell wall defects), strongly support its role in disrupting glucan assembly within the fungal cell nih.gov.

Through the inhibition of β(1,3)-D-glucan synthase, this compound directly interferes with the biosynthesis and assembly of the fungal cell wall researchgate.netnih.gov. This disruption can compromise the structural integrity of the cell wall, leading to cell lysis or impaired growth. The observation that its antifungal activity is antagonized by sorbitol in the growth medium further corroborates its impact on cell wall biosynthesis, as sorbitol can compensate for defects in cell wall integrity nih.gov.

This compound exhibits a degree of specificity in its antifungal action. It shows particularly high sensitivity against Candida glabrata nih.gov. In contrast, these acidic terpenoids, including this compound, generally display poor activity against Cryptococcus species and have not been shown to inhibit bacterial growth at tested concentrations nih.gov.

Other Reported Biological Activities in Cellular or Biochemical Systems

Beyond its antifungal properties, this compound C has been identified as an inhibitor of crucial cellular metabolic pathways.

This compound C has been characterized as a novel inhibitor of mitochondrial respiration researchgate.netnih.govglycoscience.ruresearchgate.net. Biochemical investigations indicate that this compound C targets the mitochondrial machinery responsible for ATP production through oxidative phosphorylation researchgate.net. This is evidenced by its ability to inhibit the growth of yeast strains on glycerol-containing media, which relies on functional mitochondrial respiration, while showing no effect on growth in glucose-containing media, which primarily utilizes glycolysis researchgate.netresearchgate.net. This selective inhibition highlights its specific action on the electron transport chain or related mitochondrial processes researchgate.netresearchgate.net.

Data Tables

Table 1: Antifungal Spectrum of this compound

| Fungal Species | Reported Activity | Reference(s) |

| Candida albicans | Active | researchgate.netresearchgate.net |

| Saccharomyces cerevisiae | Active | researchgate.netresearchgate.net |

| Aspergillus spp. | Active | researchgate.net |

| Candida glabrata | Highly Sensitive | nih.gov |

| Cryptococcus spp. | Poor Activity | nih.gov |

| Bacteria | No Activity | researchgate.netnih.gov |

Table 2: this compound C and Mitochondrial Respiration

| Observed Effect | Target System | Reference(s) |

| Inhibits yeast growth on glycerol (B35011) medium (requires mitochondrial respiration) but not on glucose medium (utilizes glycolysis). | Mitochondrial respiration, ATP production | researchgate.netresearchgate.net |

| Targets mitochondrial machineries presiding over ATP production via oxidative phosphorylation. | Mitochondrial respiration, ATP production | researchgate.net |

| Identified as a mitochondrial respiration inhibitor. | Mitochondrial respiration | nih.govglycoscience.ruresearchgate.net |

Compound List:

this compound

this compound C

Inhibition of ATP Synthesis via Oxidative Phosphorylation

Research has indicated that certain derivatives of this compound, specifically this compound C and D, possess the ability to inhibit mitochondrial respiration and ATP production. These compounds were identified through pesticidal screening assays utilizing Saccharomyces cerevisiae strains engineered to express insect ADP/ATP carrier protein (AAC). This compound D, for instance, was found to inhibit yeast growth in glycerol-containing media, a condition reliant on mitochondrial respiration, but not in glucose-containing media, suggesting a disruption of mitochondrial ATP synthesis researchgate.netnih.gov.

Further investigations into this compound C revealed its role as a mitochondrial respiration inhibitor researchgate.netresearchgate.net. Biochemical characterization indicated that this compound C can inhibit key components of the electron transport chain and ATP synthesis machinery. Specifically, it has been shown to exert a dual inhibition on Complex III (ubiquinol-cytochrome c reductase) and the FoF1-ATPase, enzymes critical for oxidative phosphorylation researchgate.net. Another related compound, referred to as this compound 2 in the same study, was found to solely inhibit Complex III researchgate.net. These findings suggest that ascosterosides can interfere with the fundamental process by which cells generate energy through the electron transport chain and chemiosmosis.

Table 1: Mitochondrial Respiration Inhibition by this compound Derivatives

| Compound | Primary Target/Mechanism | Affected Mitochondrial Component(s) | Evidence/Observation | Citation |

| This compound D | Inhibition of mitochondrial respiration/ATP production | Mitochondrial ATP production | Inhibited growth of insect AAC-expressing S. cerevisiae in glycerol medium, but not in glucose medium. | researchgate.netnih.gov |

| This compound C | Inhibition of mitochondrial respiration/ATP production | Complex III, FoF1-ATPase | Inhibited growth of recombinant S. cerevisiae in glycerol medium. Biochemical characterization showed dual inhibition of Complex III and FoF1-ATPase. | researchgate.netresearchgate.net |

| This compound 2 | Inhibition of mitochondrial respiration/ATP production | Complex III | Biochemical characterization showed sole inhibition of Complex III. | researchgate.net |

Investigations into Other Molecular Targets and Signaling Pathways

Beyond its effects on mitochondrial respiration, this compound's primary antifungal mechanism of action involves the inhibition of fungal cell wall synthesis, specifically targeting the enzyme β-(1,3)-D-glucan synthase (GS) researchgate.netnih.govoup.comgoogle.comcsic.es. This enzyme is crucial for the assembly of β-(1,3)-D-glucan, a major structural polysaccharide in the cell walls of many fungi, including Candida species and Saccharomyces cerevisiae nih.govgoogle.comcsic.es. By inhibiting GS, this compound disrupts the integrity and proper formation of the fungal cell wall, leading to cell death.

This compound has demonstrated potent fungicidal activity against Candida glabrata, a species known for its resistance to other glucan synthase inhibitors researchgate.net. The compound's activity against various Candida and Aspergillus species, as well as filamentous fungi, underscores its broad-spectrum antifungal potential researchgate.netoup.comnih.govresearchgate.net. The disruption of cell wall integrity is a well-established mechanism for antifungal agents, as the cell wall is essential for maintaining fungal morphology and protecting against osmotic stress, and it is a target absent in mammalian cells, offering a degree of selective toxicity nih.govgoogle.comcsic.es.

Table 2: Antifungal Activity and Primary Mechanism of this compound

| Compound | Antifungal Spectrum | Primary Mechanism of Action | Target Enzyme/Pathway | Citation |

| This compound | Candida albicans, Saccharomyces cerevisiae, filamentous fungi. Inactive against bacteria. | Inhibition of cell wall synthesis | β-(1,3)-D-glucan synthase (GS) | researchgate.netoup.comnih.govresearchgate.net |

| This compound | High fungicidal activity against Candida glabrata (resistant to other GS inhibitors). | Inhibition of cell wall synthesis | β-(1,3)-D-glucan synthase (GS) | researchgate.net |

Comparative Mechanistic Studies with Related Natural Products

This compound's mechanisms of action have been studied in comparison with other natural products known to target fungal cell wall synthesis or cellular energy production. Its inhibition of β-(1,3)-D-glucan synthase places it in a class of compounds that includes papulacandins, echinocandins, enfumafungin, and ergokonin A researchgate.netnih.govoup.comgoogle.comcsic.es.

Papulacandins, for instance, are noted to be significantly more potent inhibitors of GS activity compared to echinocandins and enfumafungin csic.es. While this compound, ergokonin A, and arundifungin generally showed less potency against Candida species than enfumafungin, this compound exhibited a distinct advantage in its high fungicidal activity against Candida glabrata, a strain resistant to other glucan synthase inhibitors researchgate.netnih.gov.

In terms of mitochondrial targets, studies on this compound C and related compounds have provided a comparative mechanistic insight. This compound C demonstrated a dual inhibition of Complex III and FoF1-ATPase, whereas a related compound (this compound 2) solely inhibited Complex III researchgate.net. This highlights how structurally similar compounds can exhibit different specificities within the oxidative phosphorylation pathway. While other natural products are known to target mitochondrial respiration, detailed comparative studies specifically linking this compound's mitochondrial inhibition to other natural products are less prominent in the provided literature, with the primary focus being on cell wall synthesis inhibition for its antifungal effects.

Chemical Synthesis and Analog Design

Strategies for Total Synthesis of Ascosteroside (if applicable)

Total synthesis, the complete chemical synthesis of a natural product from simple, readily available starting materials, is a cornerstone of organic chemistry, enabling the verification of proposed structures and providing access to compounds that are scarce in nature. For molecules as structurally intricate as this compound, a total synthesis would typically involve a convergent or linear approach, meticulously constructing stereocenters and functional groups through a series of carefully orchestrated reactions. Based on the available literature, extensive reports detailing a complete total synthesis of this compound itself are not prominently featured. The focus in current research appears to be on its isolation and the study of its derivatives and their biological properties.

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis offers a pragmatic alternative to total synthesis, particularly for complex molecules. This approach utilizes compounds isolated from natural sources as starting materials, which are then chemically modified to yield target molecules or their derivatives uni-koeln.dewikipedia.org. This strategy leverages the biosynthetic machinery of organisms to construct the core skeleton, thereby reducing the number of synthetic steps required.

Rational Design of this compound Analogs

Rational analog design is a systematic approach in medicinal chemistry aimed at creating new molecules with improved or altered pharmacological properties compared to a lead compound drugdesign.orgwiley-vch.denih.govslideshare.net. This process typically involves understanding the structure-activity relationship (SAR) of the parent molecule. For this compound, analog design could focus on modifying specific functional groups, altering the stereochemistry, or changing the nature of the glycosidic linkage to enhance potency, selectivity, or pharmacokinetic profiles. For instance, variations in the aglycone's side chain or modifications to the hydroxyl groups could be explored to create novel analogs with distinct biological activities nih.gov.

Stereoselective Synthesis of Complex Fragments

The structural complexity of this compound, characterized by multiple chiral centers and intricate ring systems, necessitates the use of stereoselective synthetic methodologies. The synthesis of complex fragments that constitute parts of the this compound molecule would rely on techniques capable of precisely controlling stereochemistry nih.govmit.edursc.orgthieme.com. These methods often employ asymmetric catalysis, chiral auxiliaries, or stereoselective transformations like asymmetric aldol (B89426) reactions or Sharpless epoxidations to build enantiomerically pure building blocks. The development of efficient stereoselective routes for key fragments is paramount for any successful total or semi-synthetic endeavor.

Compound List

this compound

this compound C

this compound D

Structure Activity Relationship Sar Investigations

Systematic Studies of Ascosteroside Derivatives

This compound, isolated from the fungus Ascotricha amphitricha, is characterized as an alpha-linked glycoside of a lanostane-type triterpenoid (B12794562) nih.govresearchgate.netresearchgate.net. It exhibits activity against yeasts such as Candida albicans and Saccharomyces cerevisiae, as well as filamentous fungi nih.govresearchgate.netresearchgate.netresearchgate.net. Notably, it has shown efficacy against Candida glabrata, a species often resistant to other antifungal agents researchgate.net. While this compound itself has been characterized, systematic studies detailing the synthesis and biological evaluation of various this compound derivatives are not comprehensively presented in the provided search results. However, SAR studies on related terpenoid compounds, such as this compound D, have indicated that substituents at positions like C3 and C7 can be crucial for biological activity, albeit in the context of insect targets researchgate.net. The independent discovery of this compound under the name MK6059 also suggests a history of research interest that may have involved derivative studies researchgate.net. Without specific data on synthesized analogs and their corresponding bioactivities, it is not possible to construct data tables detailing these systematic investigations.

Identification of Key Pharmacophores for Biological Activity

Identifying the key pharmacophores of this compound involves pinpointing the specific molecular features essential for its antifungal action. As an alpha-linked glycoside of a lanostane (B1242432) triterpenoid, this compound possesses a complex structure comprising a steroidal aglycone and a sugar moiety nih.govresearchgate.netresearchgate.net. Research has suggested that this compound functions as an inhibitor of β-1,3-glucan synthase researchgate.net, a critical enzyme in fungal cell wall biosynthesis. Pharmacophore modeling studies, which utilize known active compounds to predict essential features for target binding, have included this compound in the context of β-1,3-glucan synthase inhibition researchgate.net. This implies that specific structural elements of this compound are recognized by this enzyme. However, the precise pharmacophore model derived from detailed SAR analyses of this compound derivatives, which would delineate the spatial arrangement and chemical nature of critical interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions), is not explicitly detailed in the provided literature snippets.

Impact of Aglycone Modifications on Molecular Targets

The aglycone portion of this compound, a lanostane-type triterpenoid, represents a complex polycyclic structure. Modifications to this aglycone, such as alterations in its stereochemistry, the addition or removal of functional groups, or changes to the ring system, could significantly influence its interaction with molecular targets within fungal cells. For instance, SAR studies on related compounds like this compound D have highlighted the importance of substituents at positions C3 and C7 for biological activity researchgate.net. While this specific finding pertains to insect targets, it illustrates the principle that modifications to the triterpenoid scaffold can alter biological function. However, the provided literature does not detail specific modifications made to the aglycone of this compound, nor does it present data on how these hypothetical modifications impact its binding affinity to fungal targets, its efficacy, or its spectrum of activity. Comprehensive SAR studies would typically involve synthesizing a series of aglycone analogs and evaluating their antifungal properties to establish structure-activity relationships.

Advanced Analytical Methodologies for Research and Discovery

Detection and Identification in Biological Samples (Non-Clinical Focus)

In research settings, it is often necessary to identify Ascosteroside and its potential transformation products or metabolites in various biological systems, such as fungal cultures or in vitro enzymatic assays.

Suspect and non-target screening (SNTS) are advanced research methodologies that leverage high-resolution mass spectrometry (HRMS) to identify a broad range of chemicals in a sample without requiring an a priori list of target analytes. nih.govrsc.org

Suspect Screening: In this approach, a list of suspected compounds (e.g., this compound and its predicted metabolites) is created. The HRMS data is then searched for ions corresponding to the exact masses of these suspects. norman-network.netnih.gov The presence of a suspect is provisionally confirmed by matching retention time and MS/MS fragmentation patterns with known data, if available.

Non-Target Analysis: This is a more exploratory approach where the goal is to identify any unknown compounds that are present in a sample. nih.gov The workflow involves detecting all chemical features, determining their elemental composition from the accurate mass, and then using fragmentation patterns and database searches to propose and confirm the structures of novel compounds. rsc.org

These SNTS techniques are invaluable for discovering new this compound derivatives, understanding its metabolic pathways in non-clinical models, and identifying potential degradation products. rsc.orgrsc.org

Method Validation and Performance Characteristics

For any quantitative method to be considered reliable and reproducible, it must undergo a thorough validation process. gavinpublishers.com The validation of an analytical method for this compound would demonstrate its suitability for its intended purpose by assessing key performance characteristics. pharmadevils.comyoutube.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. gavinpublishers.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of this compound. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of this compound within a given range. gavinpublishers.com

Sensitivity: Defined by the Limit of Detection (LOD), the lowest amount of this compound that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Matrix Effect: For LC-MS based methods, this is a critical parameter that evaluates the influence of co-eluting matrix components on the ionization of this compound, which can cause ion suppression or enhancement and affect accuracy. nih.govplos.org

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | Closeness of measured value to true value | Mean value within ±15% of nominal concentration (±20% at LOQ) |

| Precision | Agreement between replicate measurements | RSD ≤15% (≤20% at LOQ) |

| Linearity | Proportionality of signal to concentration | Coefficient of determination (r²) ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte | Response of interfering peaks <20% of LOQ |

| Matrix Effect | Influence of matrix on analyte ionization | CV of internal standard-normalized matrix factor should be ≤15% |

Ecological Role and Chemosystematics

Role of Ascosteroside in Fungal Chemical Ecology

Fungi, as sessile organisms, rely on a diverse arsenal (B13267) of secondary metabolites to navigate their environments. These compounds are integral to their survival, mediating interactions such as defense against competitors, pathogens, and predators, as well as facilitating nutrient acquisition and niche adaptation rsc.orgmdpi.comnih.govresearchgate.netrsc.orglumenlearning.comwikipedia.orgnih.gov.

This compound exhibits potent antifungal activity, demonstrating efficacy against various yeasts, including Candida albicans and Saccharomyces cerevisiae, and filamentous fungi such as Trichophyton mentagrophytes and Aspergillus nidulans researchgate.netnih.govresearchgate.net. Notably, it shows significant fungicidal activity against Candida glabrata, a yeast species often exhibiting resistance to other antifungal agents researchgate.net. The compound's lack of activity against bacteria suggests a specific mode of action targeting fungal cellular processes researchgate.netnih.govresearchgate.net.

These antifungal properties strongly suggest that this compound plays a crucial role in the ecological strategy of Ascotricha amphitricha. It likely functions as a defensive mechanism, protecting the fungus from being outcompeted by or infected by other microorganisms present in its habitat. The compound's low observed toxicity to mammalian cells at tested concentrations is also an important characteristic, aligning with specialized ecological functions rather than broad-spectrum toxicity researchgate.netnih.govresearchgate.net.

Chemotaxonomic Significance of this compound in Ascotricha Genus

Chemotaxonomy leverages the unique profiles of secondary metabolites produced by fungi to aid in their classification and identification nih.gov. While the distribution of secondary metabolites can be inconsistent across the broader fungal kingdom, specific compounds can serve as valuable markers for genera or species nih.gov.

This compound was first identified in Ascotricha amphitricha, a species within the Ascotricha genus researchgate.netnih.govresearchgate.net. The Ascotricha genus is recognized to include approximately fourteen species, predominantly found in soil or associated with substrates like paper and marine algae researchgate.net. While the isolation of this compound from A. amphitricha provides a foundation for its chemotaxonomic relevance within the genus, detailed studies documenting its presence or absence across the full spectrum of Ascotricha species to establish definitive chemotaxonomic markers are not extensively detailed in the available literature. Nevertheless, its identification in a representative species underscores the potential for such metabolites to contribute to the genus's chemical characterization.

Distribution of this compound and Related Metabolites Across Fungal Phylogeny

The distribution of fungal secondary metabolites varies significantly across the fungal kingdom, with some compounds being widespread and others confined to specific evolutionary lineages rsc.orgnih.govnih.gov. Understanding these distribution patterns is vital for deciphering fungal evolution and adaptation.

Table 1: Antifungal Activity Spectrum of this compound

| Target Organism | Activity | Source Reference(s) |

| Candida albicans | Active | researchgate.netnih.govresearchgate.net |

| Saccharomyces cerevisiae | Active | researchgate.netnih.govresearchgate.net |

| Trichophyton mentagrophytes | Active | researchgate.net |

| Aspergillus nidulans | Active | researchgate.net |

| Candida glabrata | High fungicidal | researchgate.net |

| Bacteria | No activity | researchgate.netnih.govresearchgate.net |

Table 2: Known Producers of this compound and Related Compounds

| Fungal Species/Genus | Metabolite(s) Identified | Ecological Association | Source Reference(s) |

| Ascotricha amphitricha | This compound | Isolated from culture broth | researchgate.netnih.govresearchgate.net |

| Endophytic fungi (unspecified) | This compound A, this compound B | Endophytic association | researchgate.net |

Future Perspectives in Ascosteroside Research

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of ascosteroside involves a complex series of enzymatic reactions, beginning with the cyclization of squalene (B77637) to form the characteristic lanostane (B1242432) skeleton, followed by a cascade of oxidative modifications and subsequent glycosylation. While the general pathway for lanostane-type triterpenoid (B12794562) biosynthesis is understood, the specific enzymes and the complete biosynthetic gene cluster (BGC) responsible for this compound production in Ascotricha amphitricha remain to be elucidated. biorxiv.org

Future research will likely focus on identifying and characterizing the specific oxidosqualene cyclase that initiates the formation of the lanostane core. Moreover, the precise cytochrome P450 monooxygenases, dehydrogenases, and other modifying enzymes that tailor the triterpenoid backbone to the unique structure of this compound are yet to be identified. A significant knowledge gap also exists regarding the glycosyltransferase(s) responsible for attaching the sugar moiety to the triterpenoid aglycone. Understanding the substrate specificity and catalytic mechanism of this enzyme is crucial for the potential chemoenzymatic synthesis of novel this compound analogs. The identification and characterization of the complete BGC will not only provide fundamental insights into the biosynthesis of this important antifungal agent but also open up opportunities for pathway engineering and heterologous expression to improve yields and generate novel derivatives. researchgate.net

Table 1: Key Enzyme Classes in Lanostane-Type Triterpenoid Biosynthesis

| Enzyme Class | Function in Biosynthesis | Potential Role in this compound Biosynthesis |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial tetracyclic triterpenoid skeleton. | A specific lanosterol (B1674476) synthase is responsible for forming the lanostane core of this compound. |

| Cytochrome P450 Monooxygenases (CYPs) | Introduce oxygen atoms into the triterpenoid scaffold, leading to hydroxylations and other oxidative modifications. | Responsible for the specific hydroxylation patterns observed on the this compound aglycone. |

| Dehydrogenases/Reductases | Catalyze oxidation and reduction reactions, modifying the functional groups on the triterpenoid backbone. | Involved in the formation of specific keto or hydroxyl groups on the this compound structure. |

| Glycosyltransferases (GTs) | Transfer a sugar moiety from an activated donor to the triterpenoid aglycone. | A specific GT is responsible for the glycosylation of the lanostane aglycone to form this compound. |

Discovery of Novel this compound Analogs with Enhanced Biological Specificity

The development of novel this compound analogs holds significant potential for improving its antifungal efficacy, altering its spectrum of activity, and enhancing its pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. rsc.org While other terpenoid (1,3)-β-D-glucan synthase inhibitors like enfumafungin (B1262757) have been discovered, a focused effort on synthesizing and evaluating a library of this compound derivatives is a key future direction. nih.gov

Future synthetic and semi-synthetic efforts could explore modifications at various positions of the lanostane skeleton and the sugar moiety. For instance, altering the substitution patterns on the triterpenoid core could influence its interaction with the (1,3)-β-D-glucan synthase enzyme complex. nih.gov Furthermore, the synthesis of analogs with different sugar units or modifications to the existing sugar could impact solubility, cell permeability, and target engagement. The systematic evaluation of these analogs against a panel of clinically relevant fungal pathogens will be essential to identify derivatives with enhanced potency, reduced off-target effects, and improved activity against resistant strains. rsc.org

Application of Omics Technologies in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and unbiased approach to deepen our understanding of this compound. nih.gov Genomic sequencing of Ascotricha amphitricha is a critical first step to identify the putative this compound BGC through bioinformatics pipelines. researchgate.net

Transcriptomic analysis (RNA-seq) can be employed to study the expression of genes within the identified BGC under different culture conditions, providing insights into the regulation of this compound biosynthesis. semanticscholar.orgmdpi.com Proteomic studies can identify the enzymes involved in the biosynthetic pathway and can also be used to investigate the cellular response of fungal pathogens, such as Candida albicans, to this compound treatment. nih.govfrontiersin.org This can reveal mechanisms of action and potential resistance pathways. Metabolomic profiling of Ascotricha amphitricha cultures can help to identify biosynthetic intermediates and shunt products, further elucidating the biosynthetic pathway. rsc.org In the context of the target organism, metabolomics can reveal the downstream metabolic consequences of (1,3)-β-D-glucan synthase inhibition. researchgate.net

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Application | Potential Insights |

| Genomics | Sequencing the genome of Ascotricha amphitricha. | Identification of the this compound biosynthetic gene cluster. |

| Transcriptomics | Comparing gene expression profiles under varying conditions. | Understanding the regulation of this compound biosynthesis. |

| Proteomics | Identifying and quantifying proteins in A. amphitricha and target fungi. | Elucidating the enzymatic machinery of biosynthesis and the cellular response to this compound. |

| Metabolomics | Profiling the small molecule content of A. amphitricha and treated fungi. | Identifying biosynthetic intermediates and understanding the metabolic impact of this compound. |

Development of Advanced In Vitro and Cellular Models for Mechanistic Studies

To gain a more physiologically relevant understanding of this compound's mechanism of action, future research should move beyond traditional broth microdilution assays and utilize advanced in vitro and cellular models. nih.gov Three-dimensional (3D) fungal cell culture models, such as spheroids or biofilms, can better mimic the architecture of fungal communities in vivo and provide a more accurate platform to assess the efficacy of this compound against these complex structures. researchgate.net

Potential Research Utility as a Biochemical Probe for Target Validation

This compound's specific inhibition of (1,3)-β-D-glucan synthase makes it a valuable tool for studying this essential fungal enzyme. nih.govpatsnap.com To further leverage this specificity, this compound could be developed into a biochemical probe for target validation and engagement studies. The synthesis of a biotinylated or fluorescently labeled this compound derivative would enable researchers to perform affinity purification or imaging experiments to directly visualize the interaction of the compound with its target enzyme in fungal cells. nih.govnih.gov

Such probes could be instrumental in confirming the target of novel antifungal compounds that are hypothesized to inhibit glucan synthase. They could also be used in competitive binding assays to screen for new inhibitors. Furthermore, the development of photoaffinity-labeled this compound probes could allow for the covalent labeling and subsequent identification of the binding site on the (1,3)-β-D-glucan synthase complex, providing valuable structural information for the rational design of new and more potent inhibitors. elsevierpure.com

Q & A

Q. How can this compound research gaps be identified through systematic scoping reviews?

- Methodology :

Use Arksey & O’Malley’s framework to map evidence, prioritizing peer-reviewed studies over preprints.

Categorize findings by biological targets, model systems, and methodological quality.

Engage in expert consultation to validate gaps and prioritize research trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.